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Introduction
Shinorine is a mycosporine-like amino acid (MAA) found in various marine organisms,

particularly red algae. It is of significant interest to the pharmaceutical and cosmetic industries

due to its potent UV-absorbing properties, offering protection against harmful solar radiation.

This document provides detailed application notes and standardized protocols for the

extraction and purification of shinorine from red algae, intended for research, process

development, and small-scale production applications.

Application Notes
Mycosporine-like amino acids, including shinorine, are water-soluble compounds.[1] The

choice of extraction solvent and purification methodology significantly impacts the final yield

and purity of the isolated shinorine. Common solvents for MAA extraction include aqueous

solutions of methanol or ethanol, with concentrations ranging from 20% to 80%, as well as

distilled water.[2][3] The selection of the optimal solvent often depends on the specific species

of red algae being processed.[4]

Recent advancements in chromatography, such as fast centrifugal partition chromatography

(FCPC) and high-performance countercurrent chromatography (HPCCC), have enabled more

efficient and scalable purification of shinorine compared to traditional methods like semi-
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preparative HPLC.[5][6] These techniques can significantly reduce purification time and

improve recovery rates.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on shinorine extraction

from different red algae species.

Table 1: Shinorine Yield from Various Red Algae Species and Extraction Methods

Red Algae
Species

Extraction
Method

Shinorine
Yield

Purity Reference

Porphyra sp.

(Nori)

FCPC followed

by SPE

15.7 mg from 4 g

crude extract

(0.39%)

High (confirmed

by TLC, HPLC-

MS, NMR)

[5]

Gracilaria gracilis
FCPC followed

by SPE

5.7 mg from 2 g

crude extract

(0.285%)

High [5]

Pyropia

columbina
HPCCC

14.8 mg

(enriched

fraction)

>80% [6][7]

Devaleraea

inkyuleei

25% Ethanol

Extraction

0.6 µmol/g dry

weight
Not specified [8]

Porphyra linearis
Water extraction

at 45°C
Detected Not specified [9]

Table 2: Comparison of Extraction Solvents and Conditions for MAA Extraction
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Red
Algae
Species

Solvent
Solid-
Liquid
Ratio

Extractio
n Time

Temperat
ure

Key
Findings

Referenc
e

Bangia

fusco-

purpurea,

Gelidium

amansii,

Gracilaria

confervoid

es,

Gracilaria

sp.

25%

Methanol

or 25%

Ethanol

1:20 g/mL
2 hours (3

times)
40°C

These

conditions

were found

to be

suitable for

MAA

extraction

from the

four

species.

[1]

Devaleraea

inkyuleei

25%

Ethanol
1:40 (w/v) 24 hours 4°C

1.3-fold

increase in

MAA yield

compared

to a 1:20

ratio.

[8]

Four

Rhodophyt

a Species

Distilled

Water vs.

20%

Methanol

Not

specified

Not

specified

Not

specified

Distilled

water is a

suitable

solvent for

quantifying

total MAAs.

20%

methanol

followed by

re-

dissolution

in pure

methanol is

best for

characteriz

ation.

[10]
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Experimental Protocols
Protocol 1: General Aqueous Solvent Extraction of
Shinorine
This protocol describes a general method for extracting shinorine using aqueous polar

solvents, which can be adapted for various red algae species.

Materials:

Dried and ground red algae biomass

Extraction solvent (e.g., 25% aqueous methanol, 25% aqueous ethanol, or distilled water)[1]

Blender or homogenizer

Water bath or incubator

Centrifuge and centrifuge tubes

Rotary evaporator

Lyophilizer (optional)

Procedure:

Weigh the dried and ground algal biomass.

Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:40 (g/mL).[1][8]

Homogenize the mixture using a blender or homogenizer.

Incubate the mixture at a controlled temperature (e.g., 40°C or 4°C) with constant agitation

for a specified duration (e.g., 2 to 24 hours).[1][8]

Separate the extract from the solid biomass by centrifugation.

Collect the supernatant. For exhaustive extraction, the biomass can be re-extracted multiple

times (e.g., three times).[1]
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Combine the supernatants and concentrate the extract using a rotary evaporator to remove

the organic solvent.

The concentrated aqueous extract can be frozen and lyophilized to obtain a crude extract

powder.

Protocol 2: Purification of Shinorine using Fast
Centrifugal Partition Chromatography (FCPC)
This protocol is based on a novel and efficient method for isolating shinorine from crude

extracts.[5]

Materials:

Crude shinorine extract (from Protocol 1)

FCPC system

Aqueous two-phase system (ATPS) solvents: water, ethanol (96% v/v), ammonium sulfate,

methanol

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Methanol (for desalting and SPE elution)

Centrifuge

Sonication bath

HPLC system for analysis

Procedure:

Preparation of the ATPS: Prepare the aqueous two-phase system with the following

composition: 51.4 w% water, 28.0 w% ethanol (96 v%), 18.2 w% ammonium sulfate, and 2.4

w% methanol.[5][11]

FCPC Separation:
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Dissolve the crude extract in the lower phase of the ATPS.

Perform FCPC in ascending mode (upper phase as the mobile phase).

Collect fractions and monitor for the presence of shinorine using HPLC analysis at 330

nm.[11]

Pool the fractions containing shinorine.

Desalting:

Evaporate the pooled fractions to dryness.

Extract the residue with cold, water-free methanol (e.g., five times with 10 mL) by

sonication for 15 minutes each time to precipitate the ammonium sulfate.[5]

Centrifuge to pellet the salt and combine the methanol supernatants.

Evaporate the methanol to obtain a salt-reduced, shinorine-enriched fraction.

SPE Purification:

Condition the SPE cartridge according to the manufacturer's instructions.

Dissolve the shinorine-enriched fraction in an appropriate solvent and load it onto the

cartridge.

Wash the cartridge to remove impurities.

Elute the purified shinorine using an appropriate solvent.

Lyophilize the purified fraction to obtain pure shinorine.

Protocol 3: Purification of Shinorine using High-
Performance Countercurrent Chromatography (HPCCC)
This protocol describes a scalable method for isolating shinorine from red algae extracts.[6]

Materials:
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Crude aqueous extract of red algae (e.g., from Pyropia columbina)

HPCCC instrument

Biphasic solvent system: ethanol, acetonitrile, saturated ammonium sulfate solution, and

water (1:1:0.5:1; v:v:v:v)[6][7]

Methanol

Sephadex G-10 column for desalting

HPLC, MS, and NMR for analysis

Procedure:

Preparation of Aqueous Extract:

Homogenize lyophilized and ground algae in water (e.g., 30 g in 1 L).[6]

Incubate at 45°C with constant agitation for 2 hours.

Filter and centrifuge the extract. The biomass can be re-extracted multiple times.

Concentrate the combined extracts using a rotary evaporator and then lyophilize.

HPCCC Separation:

Prepare the biphasic solvent system and equilibrate the HPCCC column.

Dissolve the lyophilized extract in the lower phase of the solvent system.

Inject the sample into the HPCCC system.

Perform the separation and collect fractions. Monitor the elution of shinorine at 330 nm.

Desalting and Final Purification:

Pool the fractions containing shinorine.
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Desalt the enriched fractions by precipitation with methanol followed by permeation on a

Sephadex G-10 column.[6][7]

Lyophilize the desalted fractions to obtain purified shinorine.

Confirm the identity and purity of the isolated shinorine using HPLC, MS, and NMR.[6]
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Caption: General workflow for the extraction of crude Shinorine from red algae.
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Method A: FCPC Purification Method B: HPCCC Purification
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Caption: Purification workflows for Shinorine using FCPC and HPCCC methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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